molecular formula C17H21N3OS2 B2939216 4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2034294-90-9

4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No. B2939216
CAS RN: 2034294-90-9
M. Wt: 347.5
InChI Key: VQLAJWXCBOMFBE-UHFFFAOYSA-N
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Description

4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H21N3OS2 and its molecular weight is 347.5. The purity is usually 95%.
BenchChem offers high-quality 4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic Materials

The compound’s structure, which includes a dithieno[3,2-b:2′,3′-d]pyridin-5(4H)-one (DTPO) unit, has been utilized in the synthesis of polymers like PDTPO-IDT and PDTPO-IDTT . These polymers exhibit wide bandgaps and have been used to achieve efficiencies in solar cells. The planar DTPO unit’s combination with ladder-type structures enhances the photovoltaic properties, making it a valuable component in the development of solar energy materials.

Cytotoxic Agents

Derivatives of pyridine and pyrimidine, which are structurally related to the compound , have been explored for their potential as cytotoxic molecules . The design and synthesis of these derivatives aim to develop new therapeutic agents that can be used in the treatment of various cancers, leveraging their ability to inhibit cell growth and induce apoptosis in cancer cells.

Platelet Inhibition

While not the exact compound, a closely related molecule, Clopidogrel bisulfate, has been extensively studied and used as a platelet inhibitor . It is used to reduce the risk of myocardial infarction and stroke, particularly in patients with acute coronary syndromes. This suggests that the compound may have similar applications in the development of new anticoagulant drugs.

Pharmaceutical Testing

Compounds with the thieno[3,2-c]pyridin-5-yl structure are used in pharmaceutical testing as high-quality reference standards . These standards are crucial for ensuring the accuracy and reliability of pharmaceutical research, particularly in the development and quality control of new drug formulations.

Organic Electronics

The thieno[3,2-c]pyridin-5-yl moiety is a common feature in materials used for organic electronics . Its incorporation into polymers and small molecules can significantly alter the electronic properties, such as charge transport and light absorption, making it a key component in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Chemical Synthesis

The compound’s structure is conducive to further chemical modifications, which can lead to the synthesis of a variety of new molecules with potential applications in different fields of chemistry and materials science . This versatility makes it a valuable starting point for the development of novel compounds with tailored properties.

Biological Probes

Due to its unique structure, the compound may serve as a biological probe in various biochemical and pharmacological studies . It can be used to investigate biological pathways, protein interactions, and the mechanisms of action of different drugs.

Analytical Chemistry

In analytical chemistry, the compound’s derivatives can be employed as standards or reagents in chromatography and spectroscopy . Their distinct chemical properties allow for precise measurements and identification of substances in complex mixtures.

properties

IUPAC Name

4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c21-17(18-16-2-1-10-23-16)19-7-3-14(4-8-19)20-9-5-15-13(12-20)6-11-22-15/h1-2,6,10-11,14H,3-5,7-9,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLAJWXCBOMFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

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